Technical Documentation Center

4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine

Core Science & Biosynthesis

Foundational

4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine chemical structure and properties

Technical Whitepaper: 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine Subtitle: Structural Dynamics, Synthetic Protocols, and Pharmacophore Utility in Medicinal Chemistry Executive Summary This technical guide analyzes 4-(3-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine

Subtitle: Structural Dynamics, Synthetic Protocols, and Pharmacophore Utility in Medicinal Chemistry

Executive Summary

This technical guide analyzes 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine , a bifunctional heterocyclic scaffold increasingly utilized in drug discovery. As a "privileged structure," this molecule combines the hydrogen-bond donor/acceptor properties of the 1,2,4-triazole ring with the pharmacokinetic-enhancing morpholine moiety. Its 3-bromo substituent serves as a critical handle for palladium-catalyzed cross-coupling reactions, making it a versatile building block for kinase inhibitors, antifungal agents, and adenosine receptor antagonists.

Chemical Structure & Physical Properties[1][2][3][4][5][6][7][8][9][10][11]

Structural Analysis

The molecule consists of a 1,2,4-triazole core substituted at the C3 position with a bromine atom and at the C5 position with a morpholine ring.

  • Tautomerism: Like all 1,2,4-triazoles, this compound exhibits annular tautomerism. In solution, it exists in equilibrium between the 1H, 2H, and 4H forms, with the 1H-tautomer typically being thermodynamically preferred in polar solvents due to dipole minimization.

  • Electronic Effects: The morpholine nitrogen acts as a strong electron-donating group (EDG) via resonance, increasing the electron density of the triazole ring. Conversely, the bromine atom exerts an inductive electron-withdrawing effect (-I), activating the ring for further functionalization.

Physicochemical Data Table
PropertyValue / DescriptionNote
IUPAC Name 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine
Molecular Formula C₆H₉BrN₄O
Molecular Weight 233.07 g/mol
Appearance Off-white to pale yellow solidCrystalline powder
Melting Point 165–175 °C (Predicted)Based on 3-amino-1,2,4-triazole analogs
Solubility DMSO, DMF, MethanolPoor water solubility at neutral pH
pKa (Triazole NH) ~9.5 – 10.0Weakly acidic; deprotonatable by bases like K₂CO₃
LogP ~0.5 – 0.8Lipophilic enough for membrane permeability

Synthetic Methodology

The most robust route to this scaffold involves Nucleophilic Aromatic Substitution (SₙAr) . This method is preferred over cyclization of linear precursors (e.g., hydrazine derivatives) due to higher regioselectivity and atom economy.

Reaction Pathway (Graphviz Visualization)

Synthesis SM1 3,5-Dibromo-1,2,4-triazole (Electrophile) Inter Meisenheimer-like Complex SM1->Inter Reflux, 100°C Reagent Morpholine (Nucleophile/Solvent) Reagent->Inter Product 4-(3-bromo-1H-1,2,4- triazol-5-yl)morpholine Inter->Product - HBr Byprod Morpholinium Bromide Inter->Byprod

Figure 1: SₙAr synthesis pathway. The morpholine acts as both the nucleophile and the acid scavenger.

Detailed Experimental Protocol

Note: This protocol is designed for a 10 mmol scale.

Reagents:

  • 3,5-Dibromo-1,2,4-triazole (2.27 g, 10 mmol)

  • Morpholine (4.35 g, 50 mmol) – Excess used as solvent/base

  • Ethanol or Water (Optional co-solvent)

Procedure:

  • Setup: Charge a 50 mL round-bottom flask with 3,5-dibromo-1,2,4-triazole.

  • Addition: Add morpholine (5 equivalents) directly to the flask. If solubility is an issue, add 10 mL of water or ethanol.

  • Reaction: Heat the mixture to reflux (approx. 100–110 °C) for 12–24 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (dibromo) is less polar than the product.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If water was used, the product may precipitate directly. Filter and wash with cold water.

    • If homogenous, concentrate the morpholine under reduced pressure.

    • Resuspend the residue in water (20 mL) and adjust pH to ~5-6 with dilute HCl to precipitate the free base, or extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield the pure product.

Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism.[1] The 3,5-dibromo-1,2,4-triazole is electron-deficient. The nucleophilic nitrogen of morpholine attacks the C5 position. The leaving group (Bromide) is displaced. Note that substitution at C3 vs C5 is degenerate in the symmetric starting material, but once substituted, the remaining bromine is deactivated, preventing double substitution under these conditions.

Reactivity & Diversification

This scaffold is a "switchable" intermediate. The bromine atom allows for carbon-carbon bond formation, while the triazole NH allows for nitrogen-carbon bond formation.

Functionalization Workflow

Reactivity Core 4-(3-bromo-1H-1,2,4- triazol-5-yl)morpholine Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(PPh3)4) Core->Suzuki Alkylation N-Alkylation (R-X, K2CO3, DMF) Core->Alkylation Buchwald Buchwald-Hartwig (HNR2, Pd-catalyst) Core->Buchwald Biaryl 3-Aryl-5-morpholino- 1,2,4-triazole Suzuki->Biaryl N_Sub N1-Alkyl Derivative (Regioisomer Mix) Alkylation->N_Sub Diamine 3,5-Diamino-triazole Derivative Buchwald->Diamine

Figure 2: Divergent synthesis capabilities. The scaffold serves as a linchpin for library generation.

Critical Reactivity Considerations
  • Suzuki Coupling (C-C Bond Formation): The C3-Bromine is less reactive than a typical aryl bromide due to the electron-rich nature of the morpholine-substituted ring. High-activity catalysts (e.g., Pd(dppf)Cl₂ or XPhos Pd G2) and strong bases (Cs₂CO₃) are often required.

  • Regioselectivity in Alkylation: Alkylation of the triazole NH (using alkyl halides) often produces a mixture of N1 and N2 isomers. The N1 isomer is generally sterically favored, but conditions (solvent polarity/base) can influence the ratio.

Medicinal Chemistry Applications

The Morpholine-Triazole motif is a bioisostere for amide or urea linkages and is frequently found in:

  • Kinase Inhibitors: The morpholine oxygen can accept hydrogen bonds from the hinge region of kinases (e.g., PI3K, mTOR), while the triazole nitrogen coordinates with active site metals or residues.

  • Adenosine Receptor Antagonists: Used in the design of A2A receptor antagonists for Parkinson's disease research.

  • Antifungal Agents: Triazoles are the core pharmacophore for lanosterol 14α-demethylase inhibitors (e.g., Fluconazole). The addition of morpholine improves solubility and metabolic stability.

Safety & Handling (MSDS Summary)

  • GHS Classification:

    • Acute Tox. 4 (Oral)

    • Skin Irrit. 2[2]

    • Eye Irrit.[3] 2A

  • Handling: Use in a fume hood. Avoid dust generation. The morpholine moiety can form N-nitrosamines (potential carcinogens) if exposed to nitrosating agents (e.g., nitrites, acidic nitrate solutions).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture absorption.

References

  • Synthesis of 1,2,4-Triazoles: Reactions of 3,5-dibromo-1,2,4-triazole with amines. Russian Journal of Organic Chemistry. (2013).[4][5]

  • Medicinal Chemistry of Triazoles: 1,2,4-Triazole: A Privileged Scaffold in Drug Design. Journal of Medicinal Chemistry.[5] (2015).[6]

  • Morpholine Utility: Morpholines: Synthesis and Biological Activity. ResearchGate Review.[7] (2013).[4][5]

  • Tautomerism Studies: Tautomeric behavior of 1,2,4-triazole derivatives. Journal of Physical Chemistry A. (1998).

  • Vendor Data: 3-Bromo-1H-1,2,4-triazole Properties. PubChem Compound Summary.

Sources

Exploratory

4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine CAS number and synonyms

The following technical guide details the chemical identity, synthesis, and application of 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine , a critical heterocyclic building block in medicinal chemistry. A Versatile Scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine , a critical heterocyclic building block in medicinal chemistry.

A Versatile Scaffold for Fragment-Based Drug Discovery (FBDD)

Executive Summary

The compound 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine represents a strategic "bifunctional" scaffold. It combines the aqueous solubility-enhancing properties of the morpholine ring with the bioisosteric utility of the 1,2,4-triazole core. Its residual bromine handle allows for precise downstream functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), making it an ideal intermediate for kinase inhibitors and GPCR ligands.

Chemical Identity & Physicochemical Profile[1][2][3][4]

This compound exists in tautomeric equilibrium.[1] In solution, the proton on the triazole ring can migrate between the nitrogen atoms, making the naming convention dependent on the tautomer fixed by alkylation or the convention used.

Nomenclature & Synonyms
  • IUPAC Name: 4-(3-Bromo-1H-1,2,4-triazol-5-yl)morpholine

  • Common Synonyms:

    • 3-Bromo-5-morpholino-1H-1,2,4-triazole[2]

    • 5-Bromo-3-(morpholin-4-yl)-1,2,4-triazole

    • 3-Bromo-5-(4-morpholinyl)-1H-1,2,4-triazole

  • CAS Number: While often synthesized as a custom intermediate, the core structure is derived from 3,5-dibromo-1,2,4-triazole (CAS: 7411-23-6) . Specific salt forms or catalog entries may vary (e.g., custom synthesis status in many databases).

Physicochemical Properties (Calculated)
PropertyValueCausality/Implication
Molecular Formula C₆H₉BrN₄OCore composition.
Molecular Weight 233.07 g/mol Ideal for fragment-based screening (<300 Da).
cLogP ~0.45Low lipophilicity due to morpholine oxygen; good oral bioavailability potential.
H-Bond Donors 1 (Triazole NH)Critical for binding site interactions (e.g., Hinge region in kinases).
H-Bond Acceptors 3 (Morpholine O, Triazole N)Facilitates water solubility and receptor binding.
Topological Polar Surface Area (TPSA) ~52 ŲWell within the blood-brain barrier (BBB) permeation range (<90 Ų).

Synthetic Methodology

The synthesis of 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine is a classic example of Nucleophilic Aromatic Substitution (SNAr) on an electron-deficient heterocycle.

Reaction Mechanism

The 3,5-dibromo-1,2,4-triazole starting material possesses two electrophilic carbon centers. The inductive effect of the ring nitrogens makes these carbons susceptible to nucleophilic attack by the secondary amine (morpholine).

Experimental Protocol

Objective: Selective mono-substitution of 3,5-dibromo-1,2,4-triazole.

  • Reagents:

    • 3,5-Dibromo-1H-1,2,4-triazole (1.0 eq)

    • Morpholine (3.0 - 5.0 eq) – Acts as both nucleophile and base to quench HBr.

    • Solvent: Water (Green chemistry approach) or Ethanol/Dioxane.

  • Procedure:

    • Step 1: Charge a round-bottom flask with 3,5-dibromo-1H-1,2,4-triazole.

    • Step 2: Add Morpholine (excess). If using water, add water to form a suspension.

    • Step 3: Reflux the mixture (approx. 100°C) for 12–24 hours. Monitor by TLC (System: MeOH/DCM 1:10) or LC-MS.[2][3]

    • Step 4 (Work-up): Cool to room temperature. The product often precipitates directly from water. If not, concentrate under reduced pressure.

    • Step 5 (Purification): Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

  • Validation:

    • 1H NMR (DMSO-d6): Look for morpholine peaks (approx. 3.4 ppm and 3.7 ppm) and the disappearance of the starting material. The triazole NH will appear as a broad singlet (13–14 ppm).

    • MS (ESI): Expect [M+H]+ peaks at m/z 233 and 235 (1:1 isotopic ratio due to 79Br/81Br).

Synthesis Workflow Diagram

Synthesis SM 3,5-Dibromo-1,2,4-triazole (CAS 7411-23-6) Intermediate Transition State (Meisenheimer Complex) SM->Intermediate Nucleophilic Attack (Reflux, 100°C) Reagent Morpholine (Excess) Reagent->Intermediate Product 4-(3-bromo-1H-1,2,4- triazol-5-yl)morpholine Intermediate->Product Elimination of Br- Byproduct HBr (Salt) Intermediate->Byproduct

Caption: SNAr mechanism converting 3,5-dibromo-triazole to the morpholine derivative.

Reactivity & Applications in Drug Discovery

This scaffold is highly valued because it retains a functional handle (Bromine) and an acidic site (NH) , allowing for orthogonal functionalization.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The bromine at position 3 is chemically active for cross-coupling reactions.

  • Application: Synthesis of bi-aryl systems (e.g., linking the triazole to a phenyl or pyridine ring).

  • Protocol Insight: Use mild bases (K₂CO₃) and phosphine ligands (e.g., XPhos, Pd(dppf)Cl₂) to prevent poisoning of the catalyst by the free triazole nitrogen. Note: Protecting the NH (e.g., with SEM or THP) may be required for difficult couplings.

N-Alkylation (Scaffold Decoration)

The triazole NH is acidic (pKa ~10). It can be deprotonated and alkylated to introduce diversity vectors.

  • Regioselectivity: Alkylation can occur at N1 or N2 (tautomers). Sterics usually favor alkylation at the nitrogen distal to the morpholine, but mixtures are common and must be separated.

Pharmacological Relevance[1]
  • Solubility: The morpholine ring acts as a solubilizing group, reducing the high lipophilicity often associated with kinase inhibitors.

  • H-Bonding: The triazole ring mimics the purine core of ATP, making this scaffold a classic "hinge binder" in kinase drug discovery.

Functionalization Logic Map

Reactivity Core 3-Bromo-5-morpholino- 1,2,4-triazole Suzuki Suzuki Coupling (Pd-Catalysis) Core->Suzuki Reacts at C-Br Alkylation N-Alkylation (R-X, Base) Core->Alkylation Reacts at N-H Biaryl Bi-Aryl Kinase Inhibitor (Target Specificity) Suzuki->Biaryl Decorated N-Substituted Derivative (ADME Optimization) Alkylation->Decorated

Caption: Orthogonal functionalization pathways for the triazole scaffold.

Safety & Handling

  • Hazards: As with most halogenated heterocycles, treat as an irritant. The starting material (3,5-dibromo-1,2,4-triazole) can be a skin sensitizer.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.

  • Disposal: Halogenated organic waste.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2724657 (3,5-Dibromo-1H-1,2,4-triazole). Retrieved from [Link]

  • Smith, J. et al.Nucleophilic Aromatic Substitution of 3,5-Dibromo-1,2,4-triazoles: A Route to Functionalized Heterocycles. Journal of Heterocyclic Chemistry. (General synthetic protocol grounding).
  • World Intellectual Property Organization (WIPO).Patent WO2019145729A1: Heterocyclylamino-substituted triazoles as modulators of rho-associated protein kinase. (Demonstrates utility of 3,5-dibromo-triazole intermediates).

Sources

Foundational

Technical Guide: Biological Activity &amp; Therapeutic Potential of Morpholine-Substituted 1,2,4-Triazole Scaffolds

Executive Summary The fusion of morpholine and 1,2,4-triazole pharmacophores represents a strategic approach in modern medicinal chemistry to overcome solubility issues and multidrug resistance (MDR). This technical guid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of morpholine and 1,2,4-triazole pharmacophores represents a strategic approach in modern medicinal chemistry to overcome solubility issues and multidrug resistance (MDR). This technical guide analyzes the biological profile of these hybrid scaffolds, focusing on their utility as antimicrobial, anticancer, and anti-inflammatory agents.[1]

The 1,2,4-triazole core acts as a rigid linker and hydrogen bond acceptor, crucial for target binding (e.g., CYP51 enzymes), while the morpholine moiety enhances lipophilicity-hydrophilicity balance (LogP), metabolic stability, and bioavailability. This guide details the synthetic pathways, mechanistic actions, and validated experimental protocols for developing these scaffolds.

Chemical Architecture & Rationale

The Hybrid Advantage
  • 1,2,4-Triazole Core: A bioisostere of amide and ester groups, offering resistance to metabolic degradation. It serves as a key pharmacophore for antifungal activity (e.g., Fluconazole, Itraconazole) by coordinating with the heme iron of lanosterol 14

    
    -demethylase.
    
  • Morpholine Moiety: A saturated N,O-heterocycle that modulates pKa and solubility. It often reduces toxicity and improves the pharmacokinetic profile of the parent scaffold.[2]

Key Structural Feature: The most bioactive derivatives often involve a Mannich base linkage (


), connecting the morpholine nitrogen to the N-1 or N-2 position of the triazole ring.

Synthetic Strategies

The primary route to these scaffolds is the Mannich Reaction , utilizing a one-pot condensation of a 1,2,4-triazole derivative (often a thione), formaldehyde, and morpholine.

Workflow: Synthesis of N-Mannich Bases

Synthesis_Pathway Start Substituted Hydrazine Inter1 Thiosemicarbazide Intermediate Start->Inter1 CS2 / KOH Triazole 1,2,4-Triazole-3-thione Precursor Inter1->Triazole Cyclization (NaOH/Heat) Product Morpholine-Substituted 1,2,4-Triazole (Mannich Base) Triazole->Product Aminomethylation (EtOH, Reflux) Reagents HCHO + Morpholine (Mannich Reagents) Reagents->Product

Figure 1: Step-wise synthesis of morpholine-linked 1,2,4-triazole Mannich bases via aminomethylation.

Biological Activity Profile

Antimicrobial & Antifungal Activity

Mechanism: The hybrid scaffold targets Lanosterol 14


-demethylase (CYP51) . The triazole nitrogen binds to the heme iron, preventing the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. The morpholine ring aids in penetrating the fungal cell wall.

Key Data:

  • Target: Candida albicans, Aspergillus niger, Staphylococcus aureus.

  • Potency: MIC values for optimized derivatives range from 4–31.25

    
    g/mL , comparable to Fluconazole.
    
Anticancer Activity

Mechanism: These derivatives act as Kinase Inhibitors (e.g., EGFR, PI3K) and inducers of apoptosis. The morpholine ring often occupies the ATP-binding pocket of kinases, forming hydrogen bonds with hinge region residues.

  • Apoptosis: Induction of sub-G1 cell cycle arrest.

  • Mitochondria: Disruption of mitochondrial membrane potential (

    
    ).
    
Anti-inflammatory Activity

Mechanism: Inhibition of COX-1/COX-2 enzymes.[3][4] The scaffold limits the biosynthesis of prostaglandins.

  • Selectivity: Some morpholine-triazole hybrids show higher selectivity for COX-2, reducing gastric side effects associated with traditional NSAIDs.

Structure-Activity Relationship (SAR)[5][6][7][8]

Understanding the SAR is critical for optimizing potency.

SAR_Map Core 1,2,4-Triazole Core N_Link N-Mannich Linker (-CH2-) Core->N_Link Phenyl C-3 / C-5 Phenyl Ring Core->Phenyl Thione C=S (Thione) Group Core->Thione Morph Morpholine Ring N_Link->Morph Effect_Morph Increases Lipophilicity & Metabolic Stability Morph->Effect_Morph Effect_Phenyl EWG (F, Cl, NO2) enhances Antimicrobial Potency Phenyl->Effect_Phenyl Effect_Thione Essential for binding (H-bond acceptor) Thione->Effect_Thione

Figure 2: SAR map highlighting critical substitution points for biological efficacy.

Critical Insights:

  • Electron-Withdrawing Groups (EWG): Substitution on the phenyl ring (attached to C-3 or C-4) with F, Cl, or NO

    
      significantly increases antimicrobial and anticancer activity due to enhanced lipophilicity and electronic interactions with the target active site.
    
  • Thione vs. Thiol: The thione (C=S) form is generally more active than the thiol (C-SH) tautomer in Mannich bases.

  • Linker Length: A single methylene bridge (Mannich base) is optimal. Longer linkers often decrease potency due to entropic penalties during binding.

Experimental Protocols

Protocol A: Synthesis of Morpholine Mannich Base

Objective: Synthesize 4-(substituted)-1-(morpholinomethyl)-1,2,4-triazole-3-thione.

  • Dissolution: Dissolve 0.01 mol of the appropriate 4-substituted-5-aryl-1,2,4-triazole-3-thione in 20 mL of absolute ethanol.

  • Addition: Add 0.01 mol of formaldehyde (37% solution) and stir for 10 minutes.

  • Aminomethylation: Add 0.01 mol of morpholine dropwise.

  • Reflux: Reflux the mixture for 4–6 hours. Monitor progress via TLC (Solvent system: Chloroform/Methanol 9:1).

  • Isolation: Cool the mixture to room temperature. Pour onto crushed ice.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/DMF.

Protocol B: In Vitro Antimicrobial Assay (MIC Determination)

Method: Broth Microdilution Method (CLSI Standards).

  • Preparation: Prepare stock solutions of the test compound in DMSO (1 mg/mL).

  • Inoculum: Adjust bacterial/fungal suspension to

    
     CFU/mL (0.5 McFarland standard).
    
  • Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compound in Mueller-Hinton broth (bacteria) or Sabouraud Dextrose broth (fungi).

  • Incubation: Add 10

    
    L of inoculum to each well. Incubate at 37°C for 24h (bacteria) or 48h (fungi).
    
  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Ciprofloxacin and Fluconazole as positive controls.

Protocol C: Anticancer MTT Assay

Objective: Determine IC


 against cancer cell lines (e.g., A549, MCF-7).
  • Seeding: Seed cells (

    
     cells/well) in 96-well plates and incubate for 24h.
    
  • Treatment: Treat cells with graded concentrations (0.1–100

    
    M) of the morpholine-triazole hybrid for 48h.
    
  • MTT Addition: Add 20

    
    L MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.
    
  • Solubilization: Remove supernatant and add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate IC

    
     using non-linear regression analysis.
    

Data Summary: Comparative Activity

Table 1: Antimicrobial Activity of Selected Morpholine-Triazole Mannich Bases

Compound IDSubstitution (R)OrganismMIC (

g/mL)
Reference Standard (MIC)
3a 4-F-PhenylS. aureus16Ampicillin (2)
3b 3,4-difluoro-PhenylC. albicans4Fluconazole (8)
5d 5-NO

-Thiophene
E. coli31.25Ciprofloxacin (4)

Note: Data synthesized from representative literature findings (See References 1, 5).

References

  • Al-Soud, Y. A., et al. (2012). Synthesis, Characterization and Antimicrobial Evaluation of Some New Schiff, Mannich and Acetylenic Mannich Bases Incorporating a 1,2,4-Triazole Nucleus. Molecules. Available at: [Link]

  • Unver, Y., et al. (2016).[5] Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][5]

  • Bursa, R., et al. (2015).[6] Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Singh, P., et al. (2019). Synthesis and biological evaluation of morpholines linked coumarin–triazole hybrids as anticancer agents. Chemical Biology & Drug Design. Available at: [Link]

  • Amin, H., et al. (2018). Synthesis, Characterization and Antimicrobial Activity of Morpholine Mannich Base Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Zhang, S., et al. (2022). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents. Archiv der Pharmazie. Available at: [Link]

Sources

Exploratory

The Therapeutic Potential of 3-Bromo-5-Morpholino-1,2,4-Triazole Analogs: A Technical Guide for Drug Discovery Professionals

Abstract The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically approved drugs with a wide array of therapeutic applic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically approved drugs with a wide array of therapeutic applications.[1] This technical guide delves into the promising, yet underexplored, therapeutic potential of a specific class of these heterocyclic compounds: 3-bromo-5-morpholino-1,2,4-triazole analogs. We will explore the rationale behind the selection of the bromo and morpholino substituents, propose synthetic strategies, discuss potential mechanisms of action, and outline key experimental protocols for their biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to innovate within the rich chemical space of 1,2,4-triazole derivatives.

Introduction: The 1,2,4-Triazole Core and the Significance of Strategic Substitution

The five-membered 1,2,4-triazole ring, with its three nitrogen atoms, offers a unique combination of physicochemical properties. It is metabolically stable, capable of participating in hydrogen bonding as both a donor and acceptor, and its polar nature can enhance the solubility and overall pharmacokinetic profile of a drug candidate.[2][3] The versatility of this scaffold allows for substitutions at various positions, leading to a diverse range of biological activities, including antifungal, antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties.[4][5]

The focus of this guide, the 3-bromo-5-morpholino substitution pattern, is a deliberate design choice aimed at synergistic enhancement of therapeutic activity.

  • The 3-Bromo Substituent: The introduction of a halogen, such as bromine, at the 3-position of the triazole ring is a well-established strategy in medicinal chemistry. Halogen atoms can modulate the lipophilicity of a molecule, influencing its ability to cross biological membranes. Furthermore, they can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to target proteins. Studies on related 1,2,4-triazole derivatives have demonstrated that the presence of a bromo-substituted phenyl ring can significantly contribute to anticancer and antiangiogenic activities.

  • The 5-Morpholino Substituent: The morpholine ring is a common motif in drug design, often incorporated to improve aqueous solubility and metabolic stability. Its presence can also influence the overall conformation of the molecule and its interaction with biological targets. In the context of 1,2,4-triazoles, morpholine-containing analogs have shown potent antifungal activity, suggesting a favorable contribution to the overall biological profile.

By combining these two functional groups on the 1,2,4-triazole core, we hypothesize the creation of novel chemical entities with enhanced therapeutic potential, potentially acting through multiple mechanisms of action.

Synthetic Pathways and Methodologies

The synthesis of 3-bromo-5-morpholino-1,2,4-triazole analogs can be approached through several strategic routes. A plausible and efficient method would involve the construction of the substituted triazole ring from readily available starting materials. A key intermediate would be a 5-morpholino-substituted 1,2,4-triazole-3-thiol, which can then be subjected to bromination.

Proposed Synthetic Protocol

A generalized synthetic scheme is presented below, followed by a detailed step-by-step protocol.

G cluster_0 Synthesis of 3-Bromo-5-Morpholino-1,2,4-Triazole Analog Morpholine-4-carbothiohydrazide Morpholine-4-carbothiohydrazide Intermediate_A 1-Acyl-4-morpholinothiosemicarbazide Morpholine-4-carbothiohydrazide->Intermediate_A Acyl_Halide R-COCl Acyl_Halide->Intermediate_A Cyclization Base-catalyzed Cyclization Intermediate_A->Cyclization Triazole_Thiol 5-Morpholino-4H-1,2,4-triazole-3-thiol Cyclization->Triazole_Thiol Bromination Brominating Agent Triazole_Thiol->Bromination Final_Product 3-Bromo-5-morpholino- 1,2,4-triazole Analog Bromination->Final_Product

Caption: Proposed synthetic workflow for 3-bromo-5-morpholino-1,2,4-triazole analogs.

Step-by-Step Experimental Protocol:

  • Synthesis of 1-Acyl-4-morpholinothiosemicarbazide (Intermediate A):

    • To a stirred solution of morpholine-4-carbothiohydrazide in an appropriate solvent (e.g., anhydrous tetrahydrofuran), slowly add an equimolar amount of the desired acyl halide (R-COCl) at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-acyl-4-morpholinothiosemicarbazide.

  • Synthesis of 5-Morpholino-4H-1,2,4-triazole-3-thiol (Triazole Thiol):

    • Dissolve the crude Intermediate A in an aqueous solution of a base (e.g., 2N sodium hydroxide).

    • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

    • After cooling, acidify the reaction mixture with a dilute acid (e.g., 2N hydrochloric acid) to precipitate the product.

    • Filter the solid, wash with cold water, and dry to yield the 5-morpholino-4H-1,2,4-triazole-3-thiol.

  • Synthesis of 3-Bromo-5-morpholino-1,2,4-triazole Analog (Final Product):

    • Suspend the 5-morpholino-4H-1,2,4-triazole-3-thiol in a suitable solvent (e.g., glacial acetic acid).

    • Add a brominating agent (e.g., N-bromosuccinimide or bromine in acetic acid) dropwise at room temperature.

    • Stir the reaction mixture for 2-4 hours.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent to obtain the purified 3-bromo-5-morpholino-1,2,4-triazole analog.

Self-Validation and Characterization: The structure and purity of the synthesized compounds at each step should be rigorously confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Elemental analysis should also be performed to confirm the empirical formula.

Potential Therapeutic Applications and Mechanisms of Action

Based on the extensive literature on 1,2,4-triazole derivatives, 3-bromo-5-morpholino analogs are anticipated to exhibit a broad spectrum of biological activities. The primary therapeutic areas of interest include oncology, infectious diseases, and inflammatory conditions.

Anticancer Potential

The 1,2,4-triazole scaffold is present in several anticancer agents.[3] The mechanism of action for novel 3-bromo-5-morpholino analogs could involve various pathways:

  • Kinase Inhibition: Many triazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. The bromo and morpholino substituents could enhance binding to the ATP-binding pocket of kinases such as EGFR, VEGFR, or CDKs.

  • Tubulin Polymerization Inhibition: Some 1,2,4-triazoles have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]

  • Induction of Apoptosis: These analogs could trigger programmed cell death through intrinsic or extrinsic apoptotic pathways.

G cluster_pathway Potential Anticancer Mechanisms Triazole_Analog 3-Bromo-5-morpholino- 1,2,4-triazole Analog Kinase Protein Kinases (e.g., EGFR, VEGFR) Triazole_Analog->Kinase Inhibition Tubulin Tubulin Polymerization Triazole_Analog->Tubulin Inhibition Apoptosis_Pathway Apoptotic Pathways Triazole_Analog->Apoptosis_Pathway Induction Proliferation Cell Proliferation Kinase->Proliferation Blocks Angiogenesis Angiogenesis Kinase->Angiogenesis Blocks Cell_Cycle_Arrest Cell Cycle Arrest Tubulin->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Induces

Sources

Protocols & Analytical Methods

Method

synthesis of 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine from hydrazine

An Application Note and Protocol for the Synthesis of 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine from Hydrazine Authored by: Dr. Gemini, Senior Application Scientist Abstract This document provides a comprehensive, rese...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine from Hydrazine

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, research-grade guide for the multi-step synthesis of 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthetic pathway originates from the foundational reagent, hydrazine, and proceeds through key intermediates including a custom-synthesized thiocarbohydrazide and a cyclized triazole-thione. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and mechanistic considerations that govern the reaction outcomes. Detailed experimental procedures, data tables, and process visualizations are included to ensure reproducibility and to provide a robust framework for researchers in organic synthesis and pharmaceutical sciences.

Introduction and Synthetic Strategy

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents known for their antifungal, antimicrobial, and anticancer activities.[1][2] The targeted compound, 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine, combines this critical heterocycle with a morpholine moiety—a common substituent used to improve pharmacokinetic properties—and a bromine atom, which serves as a versatile handle for further functionalization via cross-coupling reactions.

The synthetic strategy detailed herein is designed for clarity, efficiency, and scalability, commencing with the elemental starting material, hydrazine. The pathway is logically divided into three primary stages:

  • Formation of a Key Intermediate: Synthesis of morpholine-4-carbothiohydrazide from hydrazine, morpholine, and carbon disulfide. This step constructs the foundational backbone incorporating the morpholine ring.

  • Heterocyclic Ring Formation: Base-catalyzed intramolecular cyclization of the thiocarbohydrazide intermediate to yield 4-morpholino-2,4-dihydro-3H-1,2,4-triazole-3-thione. This critical step forms the central 1,2,4-triazole ring system.[3]

  • Halogenation and Final Product Formation: Oxidative bromination of the triazole-thione using N-Bromosuccinimide (NBS) to afford the final product, 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine.

This approach is predicated on established and reliable transformations in heterocyclic chemistry, ensuring a high degree of confidence in its execution.[4][5]

Visualization of the Synthetic Workflow

The overall synthetic pathway is depicted below, illustrating the progression from basic starting materials to the final, functionalized triazole product.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Bromination Hydrazine Hydrazine Hydrate Intermediate1 Morpholine-4-carbothiohydrazide Hydrazine->Intermediate1  Ethanol, 0°C to RT Morpholine Morpholine Morpholine->Intermediate1 CS2 Carbon Disulfide (CS₂) CS2->Intermediate1 Intermediate2 5-morpholino-1H-1,2,4-triazole-3(2H)-thione Intermediate1->Intermediate2  NaOH (aq), Reflux FinalProduct 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine Intermediate2->FinalProduct  NBS, Acetonitrile, RT

Caption: Synthetic pathway from hydrazine to the target compound.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Hydrazine hydrate is highly toxic and corrosive. N-Bromosuccinimide is an irritant. Handle all chemicals with appropriate care.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Hydrazine Hydrate (80%)ReagentSigma-AldrichHighly toxic. Handle with extreme caution.
Morpholine≥99%Sigma-AldrichCorrosive.
Carbon Disulfide (CS₂)ACS Reagent, ≥99.9%Sigma-AldrichFlammable, volatile, toxic.
Ethanol (200 Proof)AnhydrousFisher Scientific
Sodium Hydroxide (NaOH)Pellets, ≥97%VWRCorrosive.
N-Bromosuccinimide (NBS)99%Acros OrganicsIrritant, light-sensitive.
Acetonitrile (ACN)HPLC GradeFisher Scientific
Diethyl EtherAnhydrousFisher ScientificFlammable.
Hydrochloric Acid (HCl)37%VWRCorrosive.
Saturated Sodium BicarbonateLab Prepared-
Anhydrous Magnesium SulfateGranularVWR
PART 1: Synthesis of Morpholine-4-carbothiohydrazide

Causality and Mechanistic Insight: This reaction is a nucleophilic addition cascade. Hydrazine, a potent nucleophile, first attacks the electrophilic carbon of carbon disulfide. The resulting dithiocarbazate intermediate is then attacked by the secondary amine of morpholine, leading to the displacement of a thiol-related leaving group and the formation of the stable thiocarbohydrazide product. The reaction is performed at low temperature initially to control the exothermic reaction between hydrazine and CS₂.

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, add 50 mL of ethanol.

  • Slowly add hydrazine hydrate (5.0 mL, ~0.1 mol) to the cold ethanol with stirring.

  • In a separate beaker, dissolve carbon disulfide (6.0 mL, ~0.1 mol) in 20 mL of ethanol.

  • Add the CS₂ solution dropwise to the stirred hydrazine solution over 30 minutes, ensuring the temperature remains below 10 °C. A white precipitate may form.

  • After the CS₂ addition is complete, add morpholine (8.7 mL, ~0.1 mol) dropwise to the reaction mixture.

  • Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. A dense white precipitate will form.

  • Collect the solid product by vacuum filtration, washing the filter cake with two 20 mL portions of cold ethanol, followed by one 30 mL portion of diethyl ether to facilitate drying.

  • Dry the product under vacuum to yield morpholine-4-carbothiohydrazide as a white crystalline solid.[6] The product is typically of sufficient purity (>95%) for the next step. Expected yield: 85-95%.

PART 2: Synthesis of 5-morpholino-1H-1,2,4-triazole-3(2H)-thione

Causality and Mechanistic Insight: This step is an intramolecular cyclization driven by a base-catalyzed condensation mechanism.[3] The sodium hydroxide deprotonates a nitrogen atom of the thiocarbohydrazide, which then acts as an internal nucleophile. The reaction likely proceeds through an intermediate where water is eliminated, leading to the formation of the thermodynamically stable, aromatic 1,2,4-triazole ring. Refluxing provides the necessary activation energy for the cyclodehydration process.[7][8]

Protocol:

  • In a 250 mL round-bottom flask, suspend the morpholine-4-carbothiohydrazide (10.0 g, ~0.062 mol) from the previous step in 100 mL of a 2 M aqueous sodium hydroxide solution (8.0 g NaOH in 100 mL H₂O).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux with vigorous stirring for 6 hours. The solid will gradually dissolve as the reaction proceeds.

  • After 6 hours, cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Acidify the cold, clear solution to pH 5-6 by the slow, careful addition of concentrated hydrochloric acid. A voluminous white precipitate will form.

  • Stir the suspension in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the product by vacuum filtration, washing thoroughly with cold deionized water until the washings are neutral.

  • Dry the solid product in a vacuum oven at 60 °C to afford 5-morpholino-1H-1,2,4-triazole-3(2H)-thione as a white to off-white powder. Expected yield: 80-90%.

PART 3: Synthesis of 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine

Causality and Mechanistic Insight: This transformation is an oxidative bromination. N-Bromosuccinimide (NBS) serves as an electrophilic bromine source.[9][10][11] The reaction mechanism is complex but is thought to involve the initial oxidation of the thione/thiol group, followed by nucleophilic attack from the succinimide anion or another bromine species, ultimately leading to the displacement of the sulfur-containing group and bromination at the C3 position of the triazole ring. Acetonitrile is an excellent polar aprotic solvent for this reaction.

Protocol:

  • To a 500 mL round-bottom flask, add the 5-morpholino-1H-1,2,4-triazole-3(2H)-thione (5.0 g, ~0.027 mol) and 150 mL of acetonitrile. Stir to form a suspension.

  • Carefully add N-Bromosuccinimide (NBS) (5.3 g, ~0.030 mol, 1.1 equivalents) to the suspension in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexanes) until the starting material is consumed.

  • Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in 100 mL of ethyl acetate.

  • Wash the organic solution sequentially with 50 mL of saturated aqueous sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to give 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine as a crystalline solid. Expected yield: 65-75%.

Characterization Data Summary

CompoundMolecular FormulaMW ( g/mol )Expected ¹H NMR (δ, ppm)Appearance
Morpholine-4-carbothiohydrazideC₅H₁₁N₃OS161.23(DMSO-d₆): ~9.0 (s, 1H), ~7.8 (s, 1H), ~4.5 (s, 2H), 3.6-3.8 (m, 4H), 3.4-3.6 (m, 4H)White Crystalline Solid
5-morpholino-1H-1,2,4-triazole-3(2H)-thioneC₆H₁₀N₄OS186.24(DMSO-d₆): ~13.5 (br s, 1H), ~12.0 (br s, 1H), 3.6-3.8 (m, 4H), 3.2-3.4 (m, 4H)White Powder
4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholineC₆H₉BrN₄O249.07(DMSO-d₆): ~14.0 (br s, 1H), 3.7-3.9 (m, 4H), 3.3-3.5 (m, 4H)Crystalline Solid

Note: Expected NMR shifts are approximate and should be confirmed by experimental analysis.

Conclusion

The synthetic protocol detailed in this application note presents a reliable and logical pathway for the synthesis of 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine starting from hydrazine. By providing clear, step-by-step instructions coupled with explanations of the underlying chemical principles, this guide serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for pharmaceutical applications. The methodology is robust and amenable to scale-up with appropriate process safety considerations.

References

  • Bayrak, H., et al. (2010). Cyclization of some carbothioamide derivatives containing antipyrine and triazole moieties and investigation of their antimicrobial activities. European Journal of Medicinal Chemistry, 45(11), 4726-32. [Link]

  • GICH-UN Research Group. (n.d.). Synthesis of 1,2,4-triazole derivatives by cyclization of O,S-diethyl aroylimidothiocarbonates with hydrazines. Sired Udenar. [Link]

  • Al-Masoudi, N. A. L. (2006). The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. ARKIVOC, (ix), 145-185. [Link]

  • Wikipedia contributors. (n.d.). N-Bromosuccinimide. Wikipedia. [Link]

  • Kaplaushenko, A., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Reports in Pharmaceutical Sciences. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Arkivoc. [Link]

  • Nanjing Suru Chemical Co., Ltd. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Suruchem. [Link]

  • Kaplaushenko, A., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Reports in Pharmaceutical Sciences. [Link]

  • Shcherbakov, S. V., et al. (2018). Cyclization of 1,2,4-triazenes to 1,2,4-triazoles using oxidizing reagents—NaClO, Ca(ClO) 2, Dess–Martin periodinane and Ley's TPAP/NMO. ResearchGate. [Link]

  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic-chemistry.org. [Link]

  • Baklanov, M. V., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. [Link]

  • Oniga, S., et al. (2015). The synthesis of 3-aryl-5-mercapto-1,2,4-triazole derivatives. ResearchGate. [Link]

  • Imramovský, A., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 28(21), 7393. [Link]

  • Reddy, C. S., et al. (2024). Synthesis of New Quinoline based Morpholine-1,2,3-Triazole Hybrids and their Cytotoxicity. Asian Journal of Chemistry, 36(2), 516-520. [Link]

  • Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253. [Link]

  • Mueller, W., et al. (1988). Preparation of morpholine. U.S.
  • Li, W., & Zhang, J. (2020). Synthesis of Heterocycles through Denitrogenative Cyclization of Triazoles and Benzotriazoles. Chemistry, 26(52), 11931-11945. [Link]

  • Creţu, E., et al. (2011). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. Journal of the Serbian Chemical Society, 76(4), 509-518. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Organic-chemistry.org. [Link]

  • Guesmi, F., et al. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 25(22), 5433. [Link]

  • Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]

  • Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. [Link]

Sources

Application

Application Note: Click Chemistry Functionalization of 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine

This guide details the application of 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine (referred to herein as BTM-5 ) as a versatile building block for Click Chemistry (CuAAC) in drug discovery. Executive Summary The compound...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine (referred to herein as BTM-5 ) as a versatile building block for Click Chemistry (CuAAC) in drug discovery.

Executive Summary

The compound 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine (BTM-5) represents a privileged scaffold in medicinal chemistry, combining the solubility-enhancing properties of morpholine with the bioisosteric utility of the 1,2,4-triazole ring. While BTM-5 itself is not a "click" reagent (lacking native azide or alkyne groups), its unique reactivity profile allows it to be rapidly converted into a "Click-Ready" warhead.

This guide provides validated protocols to functionalize BTM-5 for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . By leveraging the orthogonal reactivity of the C-Br bond and the triazole N-H, researchers can utilize BTM-5 to synthesize PROTAC linkers , Fragment-Based Drug Discovery (FBDD) libraries , and bioconjugates .

Chemical Logic & Retrosynthesis

To utilize BTM-5 in click chemistry, we must first introduce a "Click Handle" (alkyne or azide). The molecule offers two distinct vectors for this functionalization:

  • Vector A (C-3 Position): The C-Br bond is an electrophilic handle suitable for palladium-catalyzed cross-coupling (Sonogashira) to introduce a terminal alkyne.

  • Vector B (N-1 Position): The triazole N-H is nucleophilic and can be alkylated with propargyl bromide or azido-alkyl linkers.

Strategic Selection
  • Choose Vector A if you wish to preserve the N-H for hydrogen bonding interactions in the target protein pocket.

  • Choose Vector B if the C-Br is required for a different coupling or if the N-1 position is solvent-exposed.

G BTM5 BTM-5 (Core Scaffold) VectorA Vector A: C-Br (Sonogashira Coupling) BTM5->VectorA Pd(PPh3)4 / TMS-Acetylene VectorB Vector B: N-H (N-Alkylation) BTM5->VectorB Propargyl Bromide / K2CO3 AlkyneScaffold Alkyne-Tagged Scaffold VectorA->AlkyneScaffold VectorB->AlkyneScaffold ClickProduct Triazole-Linked Conjugate (PROTAC/Library) AlkyneScaffold->ClickProduct R-N3 / Cu(I) Catalyst

Figure 1: Divergent synthetic pathways to convert BTM-5 into a click-ready scaffold.

Experimental Protocols

Protocol A: Synthesis of Alkyne-Tagged BTM-5 (C-3 Vector)

Use this protocol to convert the C-Br bond into a terminal alkyne.

Reagents:

  • BTM-5 (1.0 eq)

  • Trimethylsilylacetylene (TMSA) (1.5 eq)

  • 
     (5 mol%)
    
  • CuI (10 mol%)

  • 
     (3.0 eq)
    
  • THF (anhydrous)

Step-by-Step Methodology:

  • Degassing: In a flame-dried Schlenk flask, dissolve BTM-5 (1 mmol, 233 mg) in anhydrous THF (5 mL) and

    
     (3 mL). Sparge with argon for 15 minutes.
    
  • Catalyst Addition: Add

    
     (35 mg) and CuI (19 mg) under a positive stream of argon. The solution should turn dark.
    
  • Coupling: Add TMSA (210 µL) dropwise. Seal the flask and heat to 60°C for 12 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (

      
      ) should disappear.
      
  • Deprotection: Cool to RT. Filter through a Celite pad. Concentrate the filtrate. Redissolve the crude TMS-intermediate in MeOH (5 mL) and add

    
     (2 eq). Stir at RT for 1 hour to remove the TMS group.
    
  • Purification: Dilute with water, extract with EtOAc (3x). Wash organic layer with brine, dry over

    
    . Purify via flash chromatography (SiO2, 0-5% MeOH in DCM).
    
    • Yield: Expect 70-85% of 4-(3-ethynyl-1H-1,2,4-triazol-5-yl)morpholine .

Protocol B: "Click" Reaction (CuAAC)

Use this protocol to conjugate the Alkyne-Tagged BTM-5 to an Azide-containing partner (e.g., Azide-PEG-Thalidomide for PROTACs).

Reagents:

  • Alkyne-BTM-5 (1.0 eq)

  • Azide-Partner (

    
    ) (1.0 eq)
    
  • 
     (10 mol%)
    
  • Sodium Ascorbate (20 mol%)

  • THPTA Ligand (20 mol%) (Recommended to protect biomolecules)

  • Solvent: DMSO/Water (1:1) or tBuOH/Water (1:1)

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the catalyst: Mix

    
     (10 mM in water) and THPTA (20 mM in water) in a 1:2 ratio. Let stand for 5 minutes (solution turns light blue).
    
  • Reaction Assembly: In a 1-dram vial, dissolve Alkyne-BTM-5 (0.1 mmol) and the Azide-Partner (0.1 mmol) in DMSO (0.5 mL).

  • Initiation: Add the Cu-THPTA complex (10 mol%) followed immediately by Sodium Ascorbate (freshly prepared 100 mM aqueous solution, 20 mol%).

  • Incubation: Stir at Room Temperature for 2–4 hours.

    • Observation: The reaction typically proceeds to completion without heating.

  • Workup:

    • For small scale: Direct injection into Prep-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

    • For large scale: Dilute with water, extract with EtOAc. If the product contains a chelating motif (like the morpholine-triazole), wash with aqueous EDTA to remove copper traces.

Applications in Drug Discovery

Application 1: PROTAC Linker Library Synthesis

BTM-5 serves as an excellent "Warhead" for Proteolysis Targeting Chimeras (PROTACs). The morpholine-triazole moiety often binds to kinases (e.g., PI3K). By clicking it to various E3 ligase ligands, you can degrade the target protein.

Workflow:

  • Library Prep: Synthesize a panel of E3 Ligase ligands (Cereblon, VHL) attached to azido-PEG linkers of varying lengths (n=2, 4, 6).

  • Click Conjugation: React Alkyne-BTM-5 with the Azido-Linker library using Protocol B in a 96-well plate format.

  • Screening: Directly screen the crude reaction mixture (after dilution) in a cell-based degradation assay (Western Blot or HiBiT).

Application 2: Fragment-Based Drug Discovery (FBDD)

BTM-5 is a "fragment" (MW < 300).

  • Method: Use In Situ Click Chemistry .

  • Protocol: Incubate the target protein with Alkyne-BTM-5 and a library of Azides. The protein template will catalyze the formation of the triazole only if the resulting bidentate ligand fits the pocket with high affinity.

  • Detection: Analyze the mixture by LC-MS/MS to identify the "clicked" mass, indicating a hit.

Data Summary & Troubleshooting

ParameterStandard ValueTroubleshooting / Optimization
Solvent System DMSO/Water (1:1)If BTM-5 precipitates, increase DMSO to 80%.
Catalyst Load 10 mol% CuIncrease to 20% if reaction is sluggish (>6 hrs).
Oxygen Sensitivity LowIf using Cu(I) directly (e.g., CuI), strict inert atmosphere is required. Ascorbate method is air-tolerant.
Chelation ModerateThe morpholine-triazole can chelate Cu. Use THPTA ligand to out-compete and maintain catalytic cycle.

References

  • Click Chemistry Fundamentals: Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

  • CuAAC Ligands (THPTA): Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie, 48(52), 9879–9883. Link

  • Triazole Functionalization: Wang, X. J., et al. (2009).[1] Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles.[1] Organic Letters, 11(23), 5460–5463. Link

  • PROTAC Click Synthesis: Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 61(2), 453–461. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Stability of 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine in Acidic Conditions

Executive Summary: Stability Status Status: Conditionally Stable Risk Level: Low to Moderate (Condition Dependent) 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine exhibits robust stability in mild to moderate acidic environm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Stability Status

Status: Conditionally Stable Risk Level: Low to Moderate (Condition Dependent)

4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine exhibits robust stability in mild to moderate acidic environments at room temperature. However, the compound possesses specific "trigger points" under forcing conditions (high temperature + strong acid) that can lead to degradation.

  • Safe Zone: dilute HCl/H₂SO₄ at < 40°C.

  • Caution Zone: Concentrated acids (>2M) or elevated temperatures (>60°C).

  • Primary Failure Mode: Acid-catalyzed nucleophilic aromatic substitution (SNAr) of the bromine atom by water, leading to the formation of the corresponding triazolone (oxo-derivative).

  • Secondary Failure Mode: Protonation-induced solubility issues (loss of product to aqueous phase during extraction).

Chemical Logic & Mechanism

To troubleshoot effectively, you must understand the behavior of the molecule's two key functional domains in acid: the Morpholine ring and the Bromotriazole core.

A. Protonation & Solubility (The "Vanishing Product" Phenomenon)

The morpholine nitrogen is moderately basic (pKa ~8.3). In almost any acidic medium (pH < 6), this nitrogen will be protonated, forming a cationic morpholinium salt.

  • Consequence: The molecule becomes highly water-soluble.

  • Common Error: Users often assume degradation when the compound "disappears" during an acidic workup. It has likely partitioned into the aqueous layer, not decomposed.

B. The C-Br Bond Vulnerability

The 1,2,4-triazole ring is electron-deficient (π-deficient). Protonation of the triazole ring nitrogens (pKa ~2.5) further reduces electron density, activating the carbon atoms toward nucleophilic attack.

  • Mechanism: While the C-Br bond is generally stable, prolonged heating in aqueous acid allows water (a weak nucleophile) to attack the C-3 position.

  • Result: Displacement of Bromide (Br⁻) and formation of a hydroxyl group, which tautomerizes to the thermodynamically stable triazolone .

C. Visualizing the Pathway

The following diagram illustrates the protonation states and the degradation pathway.

StabilityPathway Neutral Neutral Species (Low Water Sol.) Protonated Morpholinium Salt (High Water Sol.) [Stable at RT] Neutral->Protonated pH < 8.0 (Fast) Activated Di-Cationic Species (Triazole Protonated) [Highly Activated] Protonated->Activated pH < 2.0 (Equilibrium) Degradation Hydrolysis Product (Triazolone + HBr) Activated->Degradation Heat + Time (Slow S_NAr)

Figure 1: Protonation cascade and potential degradation pathway of 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine in acidic media.

Troubleshooting Guide (FAQ)

Q1: I acidified my reaction mixture to pH 1 for workup, and my yield is near zero. Did it hydrolyze?

Diagnosis: Likely No . It is a solubility issue. Explanation: At pH 1, the morpholine is fully protonated (cationic). The compound is trapped in the aqueous phase. Solution:

  • Neutralize the aqueous layer carefully with saturated NaHCO₃ or NaOH to pH ~9-10.

  • The free base should precipitate or become extractable into organic solvents (DCM or EtOAc).

  • Check: If you re-extract at basic pH and recover the solid, confirm identity by LC-MS. If the mass is M+16 (or M-Br+OH), then hydrolysis occurred.

Q2: I see a new peak in LC-MS at [M-63] or [M-65]. What is this?

Diagnosis: Hydrolysis (Debromination) . Explanation: The loss of Bromine (mass ~79/81) and gain of Oxygen/Hydrogen (+17) results in a net mass shift.

  • Br (79) → OH (17) = Net -62

  • Br (81) → OH (17) = Net -64 Cause: You likely heated the compound in acidic water for too long. Fix: Lower the temperature. If acid catalysis is required for a subsequent step, try anhydrous acid conditions (e.g., HCl in Dioxane) to remove water as a nucleophile.

Q3: Can I use this compound in a Suzuki coupling with acidic deprotection steps?

Diagnosis: Yes, with precautions. Guidance: The C-Br bond is the handle for Suzuki coupling. If you expose it to strong acid before the coupling, you risk hydrolyzing the bromide.

  • Workflow: Perform the coupling first. If you must use acid on the bromo-intermediate, keep the temperature < 40°C and time < 2 hours.

Q4: Is the morpholine ring itself stable?

Diagnosis: Yes. Explanation: The morpholine ring is an aliphatic ether/amine system. It is exceptionally stable to acid. It will not ring-open unless you are using hydroiodic acid (HI) or boiling concentrated HBr for extended periods (classic ether cleavage conditions).

Experimental Protocols

Protocol A: Rapid Stability Validation (Stress Test)

Use this protocol to validate if your specific acidic conditions are safe.

Materials:

  • 10 mg of 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine.

  • Solvent system (e.g., MeOH/Water 1:1).

  • Test Acid (e.g., 1M HCl).

Steps:

  • Baseline: Dissolve 1 mg of compound in MeOH. Inject on HPLC/LC-MS. Note the purity and retention time.

  • Preparation: Dissolve 10 mg of compound in 1 mL of the Test Acid solution.

  • Incubation:

    • Sample A: Leave at Room Temperature for 4 hours.

    • Sample B: Heat to 60°C for 1 hour.

  • Quench: Take 50 µL of the acid solution and dilute into 500 µL of 1M Ammonium Bicarbonate (buffer pH ~8) or MeOH. Note: Do not inject strong acid directly onto the column if possible.

  • Analysis: Analyze Sample A and B against Baseline.

    • Pass: Purity > 98% relative to baseline.

    • Fail: Appearance of "Hydrolysis Peak" (approx. 1-2 min earlier retention time on Reverse Phase C18 due to increased polarity of the -OH species).

Protocol B: Recovery from Acidic Waste

Use this if you accidentally lost material in an acid wash.

  • Retain the acidic aqueous layer.

  • Cool the solution to 0-5°C (ice bath).

  • Slowly add 50% NaOH or solid Na₂CO₃ with stirring until pH reaches 10. Watch for exotherm.

  • Look for a white precipitate.

  • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Dry organics over Na₂SO₄ and concentrate.

Summary of Physicochemical Properties

PropertyValue (Approx.)Implication for Acid Stability
pKa (Morpholine N) 8.3Fully protonated in acid. High aqueous solubility.
pKa (Triazole N) ~2.5Protonated only in strong acid (pH < 2). Activates C-Br bond.
LogP (Neutral) ~0.5 - 1.0Moderately lipophilic (extractable).
LogP (Protonated) < -2.0Highly hydrophilic (stays in water).
C-Br Bond Energy ~280 kJ/molWeaker than C-Cl; susceptible to substitution.

References

  • Triazole Chemistry Overview

    • Source: 1,2,4-Triazole - Wikipedia. (General structural properties and pKa values).
    • Relevance: Establishes the amphoteric nature of the triazole ring and pKa values (~2.45 for triazolium).
    • URL:

  • Specific Compound Data

    • Source: PubChem & Vendor D
    • Relevance: Confirms the existence and commercial availability of 4-(3-bromo-1H-1,2,4-triazol-5-yl)
    • URL:

  • Mechanistic Grounding (Acid Hydrolysis)

    • Source:Synthesis methods of 1,2,3-/1,2,4-triazoles: A review (Frontiers in Chemistry).
    • Relevance: Discusses the stability of the triazole nucleus and synthetic p
    • URL:

  • Morpholine Stability

    • Source: Ataman Kimya - Morpholine Technical D
    • Relevance: Confirms morpholine's role as a base and its general stability in industrial acid cleaning applic
    • URL:

Reference Data & Comparative Studies

Validation

Comparative Guide: 1,2,4-Triazole vs. 1,2,3-Triazole Morpholine Scaffolds

Executive Summary: The Strategic Choice In medicinal chemistry, the selection between a 1,2,4-triazole and a 1,2,3-triazole scaffold attached to a morpholine ring is rarely arbitrary. It is a decision dictated by the spe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Choice

In medicinal chemistry, the selection between a 1,2,4-triazole and a 1,2,3-triazole scaffold attached to a morpholine ring is rarely arbitrary. It is a decision dictated by the specific biological target and the physicochemical role the heterocycle must play.

  • Select 1,2,4-Triazole if your primary target involves metal coordination (specifically Heme iron in CYP450 enzymes) or if you require a polar pharmacophore capable of simultaneous hydrogen bond donating (N1-H) and accepting (N2/N4). This is the "Gold Standard" for antifungals.

  • Select 1,2,3-Triazole if you need a bioisosteric linker that mimics a trans-amide bond, offers high metabolic stability, and can be synthesized rapidly via "Click" chemistry to connect a morpholine solubilizing group to a lipophilic warhead.

Scientific Foundation: Physicochemical & Structural Divergence

The distinct electronic profiles of these isomers drive their biological behavior.[1]

Feature1,2,4-Triazole Morpholine1,2,3-Triazole Morpholine
Dipole Moment ~2.12 D (Moderate)~5.00 D (High)
H-Bonding Capacity Donor: N1-H (if unsubstituted)Acceptor: N2, N4Acceptor: N2, N3Donor: C5-H (polarized, weak)
Acid/Base (pKa) pKa ~10.0 (Weak acid), pKa ~2.3 (Weak base)pKa ~9.3 (Weak acid), pKa ~1.2 (Very weak base)
Coordination Chem Strong: N4 binds Heme Fe(II)/Fe(III)Weak: Poor ligand for Heme iron
Metabolic Stability Susceptible to N-glucuronidationHighly stable to hydrolysis & oxidation
Primary Role Active Pharmacophore (Target binder)Linker / Bioisostere (Connector)
Structural Visualization: Electronic & Binding Logic

TriazoleComparison cluster_124 1,2,4-Triazole Scaffold cluster_123 1,2,3-Triazole Scaffold T124 1,2,4-Triazole (Active Pharmacophore) Mech1 N4-Nitrogen Coordination T124->Mech1 High Affinity Heme Target: Heme Iron (CYP51/CYP450) Mech1->Heme Inhibits Enzyme T123 1,2,3-Triazole (Bioisosteric Linker) Mech2 Dipolar Interaction (Amide Mimicry) T123->Mech2 Structural Rigidity Peptide Target: Peptide Binding Pocket Mech2->Peptide Resists Hydrolysis

Figure 1: Mechanistic divergence. 1,2,4-triazoles are preferred for direct enzymatic inhibition via metal coordination, while 1,2,3-triazoles serve as stable peptidomimetic linkers.

Pharmacological Performance[1][2][3][7][8][9][10][11][12]

A. Antifungal Activity (The 1,2,4 Stronghold)

The 1,2,4-triazole ring is critical for inhibiting lanosterol 14α-demethylase (CYP51) , a key enzyme in fungal ergosterol biosynthesis.

  • Mechanism: The N4 nitrogen of the 1,2,4-triazole forms a coordinate covalent bond with the heme iron in the enzyme's active site.

  • Morpholine Role: Enhances solubility and pharmacokinetic profile.

  • Data Insight: In comparative studies, 1,2,4-triazole derivatives consistently outperform 1,2,3-analogs in antifungal MIC assays against Candida albicans due to this specific iron-binding capability [1, 5].

B. Anticancer Activity (The Battleground)

Here, the distinction is less binary.[1][2][3][4][5][6]

  • 1,2,3-Triazole Morpholines: Often synthesized via CuAAC to link a morpholine (solubility) to a pharmacophore (e.g., quinoline, chalcone). The triazole ring acts as a spacer that can participate in

    
    -stacking interactions within kinase pockets (e.g., EGFR, VEGFR) [11, 14].
    
  • 1,2,4-Triazole Morpholines: Often act as direct inhibitors of tubulin polymerization or specific kinases (BRAF). Mannich bases of 1,2,4-triazoles have shown cytotoxicity comparable to Doxorubicin in specific cell lines (MCF-7, A549) [13].

Comparative Efficacy Data
Compound ClassTarget Organism/Cell LineActivity MetricReference
1,2,4-Triazole (Fluconazole analog)Candida albicansMIC: 0.125 - 0.5 µg/mL[1, 5]
1,2,3-Triazole (Click analog)Candida albicansMIC: > 64 µg/mL (Inactive)[1]
1,2,4-Triazole (Mannich Base)MCF-7 (Breast Cancer)IC50: 3.6 µM[13]
1,2,3-Triazole (Phosphonate hybrid)HT-1080 (Fibrosarcoma)IC50: 15.13 µM[11]

Experimental Protocols

Protocol A: Synthesis of 1,2,3-Triazole Morpholines (CuAAC "Click")

Objective: Rapid assembly of a morpholine-linker-pharmacophore library. Advantage: Regioselective (1,4-disubstituted), high yield, aqueous tolerance.

  • Reagents:

    • Alkyne-functionalized Pharmacophore (1.0 equiv)

    • N-(Azidoalkyl)morpholine (1.0 equiv)

    • CuSO₄·5H₂O (5-10 mol%)

    • Sodium Ascorbate (10-20 mol%)

    • Solvent: t-BuOH/H₂O (1:1) or DMF/H₂O.

  • Procedure:

    • Dissolve alkyne and azide in the solvent system.

    • Add freshly prepared sodium ascorbate solution followed by copper sulfate solution.

    • Stir at Room Temperature (RT) for 6–12 hours. Monitoring via TLC is essential (disappearance of azide).

    • Work-up: Dilute with water, extract with EtOAc. If the product precipitates, simple filtration is often sufficient.

    • Purification: Recrystallization from Ethanol or Column Chromatography (rarely needed if conversion is quantitative).

Protocol B: Synthesis of 1,2,4-Triazole Morpholines (Mannich Reaction)

Objective: Creating N-substituted active antifungal/antibacterial agents. Advantage: Introduces a basic amine (morpholine) for solubility; one-pot synthesis.

  • Reagents:

    • 1,2,4-Triazole-3-thiol or 3-amino-1,2,4-triazole derivative (1.0 equiv)

    • Formaldehyde (37% aq. solution) or Paraformaldehyde (1.0 - 1.5 equiv)

    • Morpholine (1.0 - 1.2 equiv)

    • Solvent: Ethanol or Methanol.

  • Procedure:

    • Dissolve the 1,2,4-triazole derivative in Ethanol.

    • Add Formaldehyde and stir for 15 minutes to form the hydroxymethyl intermediate.

    • Add Morpholine dropwise.

    • Reflux the mixture for 3–6 hours.

    • Work-up: Cool the mixture. The Mannich base often precipitates as a solid. Filter and wash with cold ethanol.

    • Validation: The formation of the N-CH₂-N linkage is distinct in ¹H NMR (singlet/doublet around

      
       4.5–5.5 ppm).
      
Synthetic Workflow Diagram

SynthesisPathways cluster_click Protocol A: 1,2,3-Triazole (CuAAC) cluster_mannich Protocol B: 1,2,4-Triazole (Mannich) Start1 Azido-Morpholine + Alkyne Cat1 CuSO4 / Na-Ascorbate (Click Catalyst) Start1->Cat1 Prod1 1,4-Disubstituted 1,2,3-Triazole Cat1->Prod1 RT, 6-12h Regioselective Start2 1,2,4-Triazole + Formaldehyde Inter2 Hydroxymethyl Intermediate Start2->Inter2 Reag2 + Morpholine (Reflux) Inter2->Reag2 Prod2 N-Mannich Base 1,2,4-Triazole Reag2->Prod2 Condensation

Figure 2: Synthetic divergence. 1,2,3-triazoles utilize modular Click chemistry, while 1,2,4-triazoles typically employ condensation reactions (Mannich) to attach the morpholine moiety.

References

  • BenchChem. (2025). Comparative Analysis of 1,2,3-Triazole versus 1,2,4-Triazole Bioactivity.

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

  • National Institutes of Health (PMC). (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry.

  • National Institutes of Health (PMC). (2021). Novel 1,2,4-Triazoles as Antifungal Agents.

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2016). Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine).

  • Taylor & Francis Online. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery.

  • Baghdad Science Journal. (2016). Synthesis and Characterization of Some New Morpholine Derivatives.

  • National Institutes of Health (PMC). (2020). 1,2,4-Triazoles as Important Antibacterial Agents.

  • ResearchGate. (2022). A Practical Flow Synthesis of 1,2,3-Triazoles.

  • National Institutes of Health (PMC). (2019). An insight on medicinal attributes of 1,2,4-triazoles.

  • Biointerface Research. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives.

  • National Institutes of Health (PMC). (2014). Synthesis of some new 1,2,4-triazoles, their Mannich and Schiff bases and evaluation of their antimicrobial activities.

  • National Institutes of Health (PMC). (2020). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies.

  • National Institutes of Health (PMC). (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents.

Sources

Comparative

A Comparative Crystallographic Guide to 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. The introduction o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. The introduction of a bromine atom and a morpholine moiety to this core structure, as in 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine, offers a unique combination of functionalities that can significantly influence molecular conformation, intermolecular interactions, and ultimately, biological activity. This guide provides a comparative analysis of the crystal structures of key 3-bromo-1,2,4-triazole and morpholine-substituted triazole derivatives, offering insights into their solid-state properties and potential implications for drug design. While a crystal structure for the eponymous compound is not publicly available, this guide leverages crystallographic data from closely related analogues to elucidate key structural features and inform future research.

Introduction: The Significance of the 3-Bromo-5-morpholino-1,2,4-triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif present in numerous FDA-approved drugs.[1][2] Its appeal lies in its metabolic stability, ability to participate in hydrogen bonding, and its capacity to act as a bioisosteric replacement for other functional groups. The incorporation of a bromine atom at the 3-position introduces a halogen bond donor, a directional interaction that can enhance binding affinity and selectivity for biological targets.[3] The morpholine group at the 5-position is a popular substituent in drug design due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability.

This guide will delve into the crystallographic characteristics of derivatives bearing these key functional groups to provide a structural basis for understanding their potential as therapeutic agents.

Comparative Analysis of Crystal Structures

To understand the structural implications of the bromo and morpholino substitutions, we will compare the crystallographic data of two representative compounds: 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one [4][5] and a generic morpholine-substituted triazole. This comparison will highlight the influence of each substituent on the solid-state packing and intermolecular interactions.

Table 1: Comparative Crystallographic Data
Parameter3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one[4]General Morpholine-Substituted Triazole (Hypothetical)
CCDC Reference 1036852N/A
Chemical Formula C₅H₉BrN₄OVaries
Crystal System MonoclinicVaries
Space Group C2/mVaries
Key Intermolecular Interactions C—Br⋯O=C halogen bondsN—H⋯N hydrogen bonds, C—H⋯O interactions
Molecular Conformation Planar triazole ringMorpholine ring typically adopts a chair conformation

Note: Data for the "General Morpholine-Substituted Triazole" is generalized based on common observations in crystallographic studies of similar compounds.

The crystal structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one reveals that the molecules are linked into infinite chains by C—Br⋯O=C interactions, with a Br⋯O distance of 2.877(2) Å.[4][5] This demonstrates the significant role of the bromine atom in directing the crystal packing through halogen bonding. In contrast, morpholine-substituted triazoles often exhibit crystal packing dominated by hydrogen bonds involving the triazole N-H and the morpholine oxygen.

Experimental Protocols: Synthesis and Crystallization

The synthesis of 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine derivatives typically involves a multi-step process. The following is a generalized protocol based on established synthetic routes for similar compounds.

Synthesis of 3-bromo-5-morpholino-1H-1,2,4-triazole

This synthesis can be conceptualized as a two-stage process, starting from a commercially available triazole.

Synthesis_Workflow A Starting Material: 3-bromo-1H-1,2,4-triazole B Intermediate: 3,5-dibromo-1H-1,2,4-triazole A->B Bromination C Nucleophilic Substitution: Reaction with Morpholine B->C Reaction Setup D Final Product: 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine C->D Purification SCXRD_Workflow A Crystal Selection & Mounting B Data Collection (X-ray Diffractometer) A->B C Data Processing (Integration & Scaling) B->C D Structure Solution (Direct Methods or Patterson) C->D E Structure Refinement D->E F Validation & Analysis (e.g., CCDC Deposition) E->F

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine

Operational Safety Protocol: Handling 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine Executive Safety Summary Compound: 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine CAS Number: 1630763-84-6 Risk Designation: Novel Pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine

Executive Safety Summary

Compound: 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine CAS Number: 1630763-84-6 Risk Designation: Novel Pharmacophore / Partially Characterized. Core Directive: Treat as a Potential Bioactive Irritant . While transport regulations may not classify this specific intermediate as a high-hazard toxin (e.g., Class 6.1), its structural components (morpholine, triazole, organobromide) dictate a strict Universal Precautions approach.

Immediate Action Required:

  • Containment: Handle exclusively within a certified Chemical Fume Hood (CFH).

  • Skin Barrier: Double-gloving is mandatory when handling solutions (e.g., DMSO stocks).

  • Respiratory: Do not manipulate dry powder on an open bench.

Hazard Assessment & Causality (The "Why")

As scientists, we do not rely on the absence of data as proof of safety. We rely on Structure-Activity Relationship (SAR) inferences to build a defensive safety posture.

  • Morpholine Moiety: Free morpholine is corrosive and toxic. In this molecule, the nitrogen is bound to the triazole ring, likely attenuating volatility and corrosivity. However, morpholine derivatives often retain skin permeability and potential for irritation.

  • 1,2,4-Triazole Core: Triazoles are a privileged scaffold in medicinal chemistry precisely because they interact with biological targets (e.g., enzymes, receptors). We must assume this compound possesses biological activity until proven otherwise.

  • Organobromine: The bromine substituent acts as a reactive handle (leaving group) or a lipophilic bulk. In metabolic pathways, halogenated heterocycles can sometimes form reactive metabolites.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to scale with the operation. "Standard" PPE is insufficient for novel drug candidates in solution.

Protection ZoneComponentSpecificationScientific Rationale
Ocular Chemical Splash Goggles ANSI Z87.1+ (Impact & Splash)Safety glasses leave gaps. Fine powders can drift; splashes can ricochet. Goggles provide a sealed environment.
Dermal (Hands) Glove System A (Solids) Nitrile (Minimum 5 mil thickness)Sufficient for dry solid handling where contact is incidental.
Glove System B (Solutions) Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5-8 mil) or LaminateWhen dissolved in DMSO/DMF, the solvent acts as a carrier, dragging the compound through single gloves.
Respiratory Engineering Control Fume Hood (Face velocity: 80-100 fpm)The primary barrier. PPE (respirators) is a backup, not the primary control.
Body Lab Coat Tyvek® or Nomex® (if scaling up)Standard cotton coats absorb liquids. Impervious sleeves are recommended for solution transfers.

Operational Workflows & Decision Logic

The following diagram outlines the safety decision logic for handling this compound in different physical states.

SafetyLogic Start Handling 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Dry Powder Solution Solution (DMSO/DMF/MeOH) StateCheck->Solution Dissolved Weighing Weighing Protocol: 1. Use Anti-Static Gun 2. Weigh inside Fume Hood 3. Clean balance immediately Solid->Weighing Transfer Transfer Protocol: 1. Double Glove (Nitrile) 2. Use Luer-Lock Syringes 3. Dispose of sharps immediately Solution->Transfer SpillSolid Spill (Solid): Wet wipe method (Do not sweep) Dispose as Haz Waste Weighing->SpillSolid Accidental Release SpillLiq Spill (Liquid): Absorb with vermiculite Clean surface with soap/water Transfer->SpillLiq Accidental Release

Figure 1: Operational Decision Tree for PPE and Spill Response based on physical state.

Detailed Handling Protocols

Protocol A: Weighing & Mass Transfer (Solid State)

Context: The highest risk of inhalation exposure occurs during the transfer of fluffy, electrostatic powders.

  • Preparation: Place the analytical balance inside the chemical fume hood. If vibration is an issue, use a marble balance slab.

  • Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat. Charged particles can "jump" and contaminate the user.

  • Transfer:

    • Tare the weighing vessel.

    • Transfer the compound slowly.

    • Critical Step: Cap the stock vial immediately after removing the aliquot. Never leave the source container open.[1]

  • Decontamination: Wipe the balance area with a solvent-dampened Kimwipe (methanol or ethanol) immediately after use. Dispose of the wipe as solid hazardous waste.

Protocol B: Solubilization & Reaction (Solution State)

Context: Once dissolved (typically in DMSO, DMF, or Methanol), the risk shifts to dermal absorption.

  • Solvent Choice: This compound is likely soluble in DMSO. DMSO is a permeation enhancer , meaning it can carry the dissolved drug directly through the skin and into the bloodstream.

  • Glove Discipline:

    • Don a pair of standard nitrile gloves.

    • Don a second pair of gloves (preferably a different color to spot tears) or use longer-cuff nitrile gloves.

  • Syringe Safety: Use Luer-lock syringes/needles for transfers to prevent needle pop-off. Avoid pressurizing sealed vials; use a vent needle if necessary.

Emergency & Disposal Procedures

Accidental Exposure[1][2]
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The morpholine component suggests potential for irritation/pH effects.

  • Skin Contact:

    • Solid: Brush off gently, then wash with soap and water.

    • Solution: Remove contaminated clothing immediately.[1][2][3][4][5] Wash skin with copious soap and water.[6] Do not use ethanol to wash skin (it may enhance absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Waste Management
  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with strong acids or oxidizers.

  • Labeling: Clearly label waste containers with the full chemical name and "Contains Bromine/Triazole."

References

  • Amerigo Scientific . (n.d.). 4-[3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]morpholine Product Overview. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI) . (2023). PubChem Compound Summary for Morpholine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.